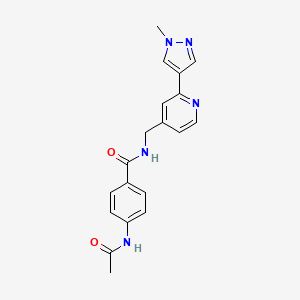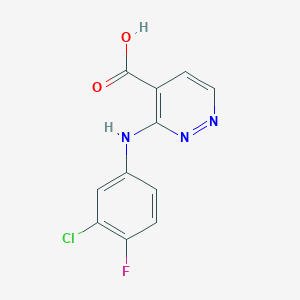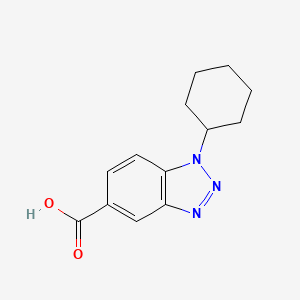
2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The structure of thiophene derivatives can be characterized by various techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” might be different due to the presence of additional functional groups.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on derivatives of benzothiazole, a core component structurally related to "2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide", has demonstrated significant antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines derived from nine neoplastic diseases. Compounds within this study have shown considerable anticancer activity against specific cancer cell lines, highlighting the potential of structurally related compounds in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Compounds containing the thioamide group and related heterocyclic structures have exhibited antimicrobial and plant growth regulating activities. This suggests that "2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide" could potentially be explored for its antimicrobial properties, considering its structural similarity to compounds that have shown effectiveness against various bacterial and fungal strains (Fa-qian et al., 2005).
Anti-inflammatory Agents
Derivatives of benzothiophene, a structure related to thiophene which is a part of the compound of interest, have been synthesized and found to possess potent anti-inflammatory activity. This highlights the potential therapeutic applications of compounds with similar structural features in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009).
Optoelectronic Properties
The incorporation of thiophene and thiazole units into polymeric materials has been investigated for their optoelectronic properties. Such studies suggest that "2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide" could potentially be of interest in the development of new materials for electronic and photonic applications due to the presence of thiophene, a commonly used building block in conducting polymers (Camurlu & Guven, 2015).
Zukünftige Richtungen
The future research on thiophene derivatives could focus on exploring their potential biological activities and developing new synthetic methods . The specific future directions for “2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” would depend on its properties and potential applications, which are currently unknown.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-17(14-21-13-15-7-2-1-3-8-15)19-18(10-4-5-11-18)16-9-6-12-22-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXQNAWIIDFLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

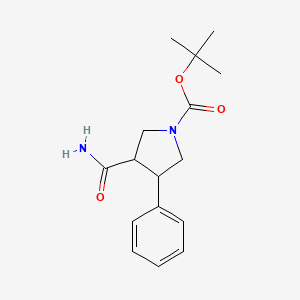
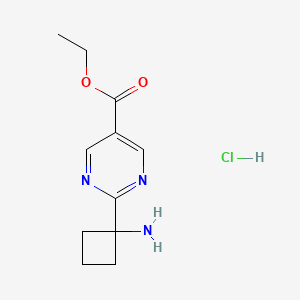
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
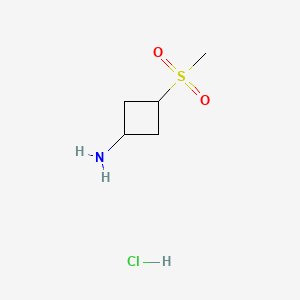
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

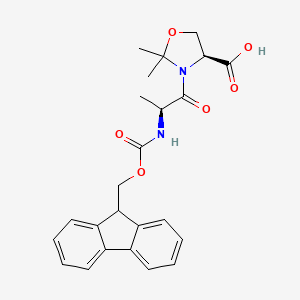
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
